

Technical Guide: 2-Chloro-8-fluoroquinoline for Research Applications

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Compound of Interest

Compound Name: 2-Chloro-8-fluoroquinoline

Cat. No.: B169070

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-8-fluoroquinoline** (CAS No. 124467-23-8), a key heterocyclic building block for research and development in medicinal chemistry and material science.

Commercial Availability

2-Chloro-8-fluoroquinoline is available from a number of commercial suppliers in varying quantities and purities, catering to the needs of academic research and industrial drug development. Researchers are advised to request certificates of analysis from suppliers to ensure material quality.

Supplier	Purity	Available Quantities	CAS Number
Amerigo Scientific	95%	Contact for details	124467-23-8
BLD Pharm	≥98%	Grams to kilograms	124467-23-8[1]
CATO Reference Materials	Research Grade	Contact for details	124467-23-8[2]
CP Lab Safety	96%	25 grams	124467-23-8[3]
Fluorochem	98%	1g, 5g, 10g, 25g	124467-23-8[4]
Sigma-Aldrich	95%	Contact for details	124467-23-8[5]
Synblock	≥98%	Grams to kilograms	124467-23-8[6]

Physicochemical Properties

2-Chloro-8-fluoroquinoline is a solid at room temperature with a molecular weight of 181.59 g/mol . Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	124467-23-8	[2][6][7]
Molecular Formula	C ₉ H ₅ ClFN	[2][4][6]
Molecular Weight	181.59 g/mol	[2][4][6]
Appearance	Solid	[4]
Melting Point	75 to 85 °C	[4]
Boiling Point	271.3±20.0 °C at 760 mmHg	[6]
InChI	InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H	[4]
SMILES	C1=CC2=C(C(=C1)F)N=C(C=C2)Cl	[8]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-8-fluoroquinoline** is not readily available in the public domain, a general synthetic approach for related fluoroquinolone derivatives can be adapted. The following represents a plausible, generalized methodology based on established quinoline synthesis principles.

General Synthesis of a Chloro-Fluoro-Quinoline Core:

This procedure outlines the key steps that could be adapted for the synthesis of **2-Chloro-8-fluoroquinoline**, starting from a suitably substituted aniline precursor.

Step 1: Condensation A substituted fluoroaniline is reacted with a Vilsmeier reagent (e.g., prepared from dimethylformamide and phosphorus oxychloride) in an appropriate solvent. This reaction typically forms a β -chloro- α,β -unsaturated aldehyde or a related reactive intermediate.

Step 2: Cyclization The intermediate from Step 1 undergoes a base-catalyzed intramolecular cyclization to form the quinoline ring system. The choice of base and reaction conditions (temperature, solvent) is critical and needs to be optimized for the specific substrate.

Step 3: Chlorination If the 2-position of the quinoline ring is not already chlorinated, a subsequent chlorination step is required. This can often be achieved using reagents like phosphorus oxychloride or thionyl chloride.

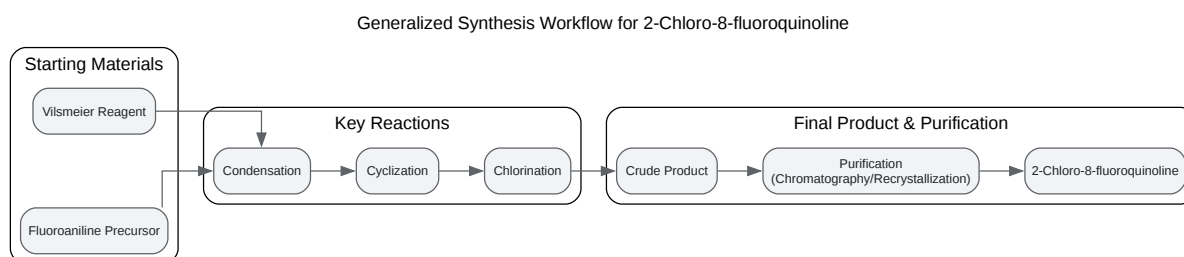
Step 4: Work-up and Purification The reaction mixture is typically quenched with water or ice, and the crude product is extracted with an organic solvent. Purification is then carried out using standard techniques such as column chromatography, recrystallization, or distillation under reduced pressure to yield the final **2-Chloro-8-fluoroquinoline**.

Analytical Data

Detailed, publicly available experimental spectroscopic data (^1H NMR, ^{13}C NMR) for **2-Chloro-8-fluoroquinoline** is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound. High-performance liquid chromatography (HPLC) with UV detection is a suitable method for assessing the purity of fluoroquinolone compounds.[9]

Logical Relationships in Synthesis

The synthesis of **2-Chloro-8-fluoroquinoline**, like other quinoline derivatives, follows a logical progression of chemical transformations. This can be visualized as a workflow from starting materials to the final product.



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Caption: Generalized synthetic pathway for **2-Chloro-8-fluoroquinoline**.

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